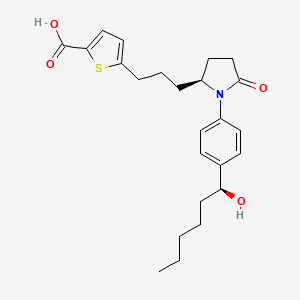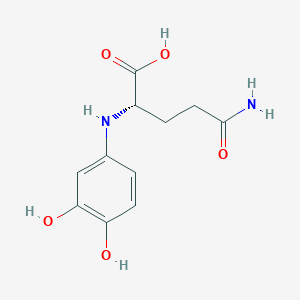
6-Bencilaminopurina
Descripción general
Descripción
Aminopurine, 6-benzyl, also known as 6-benzylaminopurine, is a synthetic cytokinin that plays a crucial role in plant growth and development. It stimulates cell division, setting blossoms, and enhancing fruit richness by promoting cell division. This compound is widely used in agriculture to improve the post-harvest life of green vegetables and flowers .
Aplicaciones Científicas De Investigación
6-benzylaminopurine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Plays a significant role in plant tissue culture by promoting cell division and growth.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Used to extend the shelf life of vegetables and flowers, improving their commercial value
Mecanismo De Acción
6-benzylaminopurine exerts its effects by acting as a cytokinin, a class of plant hormones that regulate cell division and growth. It inhibits respiratory kinase in plants, leading to increased cell division and delayed senescence. The compound binds to cytokinin receptors, triggering a signaling cascade that results in the activation of genes involved in cell division and growth .
Safety and Hazards
Direcciones Futuras
Benzyladenine has been found to have a significant effect on the development and biotic stress tolerance of plants . It has been suggested that by regulating key proteins related to ROS scavenging and fatty acid metabolism, Benzyladenine effectively increases the defense system activity of waterlogged summer maize . This suggests potential future directions for the use of Benzyladenine in improving plant physiological traits and grain yield .
Análisis Bioquímico
Biochemical Properties
6-Benzylaminopurine is known for its ability to elicit plant growth responses by stimulating cell division. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with respiratory kinase, where 6-Benzylaminopurine acts as an inhibitor, thereby increasing the post-harvest life of green vegetables . Additionally, it influences the activity of cytokinin dehydrogenase, which plays a role in cytokinin metabolism . These interactions highlight the compound’s role in regulating biochemical pathways that are crucial for plant growth and development.
Cellular Effects
6-Benzylaminopurine has significant effects on various types of cells and cellular processes. In plants, it promotes cell division and differentiation, leading to enhanced growth and development. It has been shown to inhibit tip growth and cytokinesis in the moss Physcomitrium patens by regulating actin dynamics . Moreover, 6-Benzylaminopurine influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it stimulates the biosynthesis of astaxanthin in Xanthophyllomyces dendrorhous by increasing the transcriptional responses of genes involved in the astaxanthin biosynthetic pathway .
Molecular Mechanism
The molecular mechanism of 6-Benzylaminopurine involves its interaction with various biomolecules, leading to changes in gene expression and enzyme activity. It binds to cytokinin receptors, triggering a signaling cascade that results in the activation of protein kinase A (PKA) and the phosphorylation of cAMP response element-binding protein (CREB) . This, in turn, regulates the transcription of genes involved in cell division and growth. Additionally, 6-Benzylaminopurine inhibits respiratory kinase, which helps in prolonging the shelf life of green vegetables .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Benzylaminopurine can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Studies have shown that 6-Benzylaminopurine can extend the shelf life of fresh-cut broccoli florets and shredded cabbage during storage at 6±1°C . Over time, the compound may degrade, leading to a reduction in its effectiveness. Long-term exposure to 6-Benzylaminopurine has been observed to maintain organoleptic quality and health-promoting compounds in vegetables .
Dosage Effects in Animal Models
The effects of 6-Benzylaminopurine vary with different dosages in animal models. While specific studies on animal models are limited, it is known that higher concentrations of 6-Benzylaminopurine can inhibit cell growth and induce cell death in plants This suggests that there may be threshold effects, where low concentrations promote growth, while high concentrations can be toxic
Metabolic Pathways
6-Benzylaminopurine is involved in several metabolic pathways, including the pentose phosphate pathway (PPP) and the tricarboxylic acid cycle (TCA). It interacts with enzymes such as glucose-6-phosphate dehydrogenase (G6PDH) and succinate dehydrogenase (SDH), influencing metabolic flux and metabolite levels . These interactions help in sustaining elevated levels of the PPP, which is crucial for delaying postharvest leaf senescence in plants .
Transport and Distribution
The transport and distribution of 6-Benzylaminopurine within cells and tissues involve various transporters and binding proteins. In soybean plants, different concentrations of 6-Benzylaminopurine have been shown to affect water distribution and dynamics post-germination . The compound is transported through the plant’s vascular system, where it accumulates in specific tissues to exert its effects. This distribution is essential for its role in promoting growth and development.
Subcellular Localization
6-Benzylaminopurine’s subcellular localization is crucial for its activity and function. It has been observed to disrupt actin structures and induce tip-growth retardation in moss cells . The compound’s localization within specific cellular compartments, such as the cytoplasm and nucleus, allows it to interact with target biomolecules and regulate cellular processes. Additionally, post-translational modifications and targeting signals may direct 6-Benzylaminopurine to specific organelles, enhancing its effectiveness.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-benzylaminopurine typically involves the reaction of 6-chloropurine with benzylamine. The reaction is carried out in a solution of n-butanol and triethylamine. The mixture is heated, and the resulting precipitate is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of 6-benzylaminopurine involves a substitution reaction where 6-chloropurine, benzylamine, and triethylamine are used in specific proportions. The reaction mixture is scrubbed with ethanol, centrifuged to separate the product, and then subjected to decoloring, cooling, and centrifugal separation. Finally, the product is dried and packaged .
Análisis De Reacciones Químicas
Types of Reactions: 6-benzylaminopurine undergoes various chemical reactions, including:
Substitution Reactions: The primary reaction used in its synthesis.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the purine ring.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Benzylamine and triethylamine in n-butanol.
Oxidation: Common oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Reactions: 6-benzylaminopurine.
Oxidation and Reduction Reactions: Modified purine derivatives.
Hydrolysis: Purine derivatives with altered functional groups.
Comparación Con Compuestos Similares
Similar Compounds:
Indole-3-acetic acid: Another plant growth regulator that promotes cell elongation.
Gibberellic acid: Stimulates stem elongation, seed germination, and flowering.
Zeatin: A naturally occurring cytokinin with similar effects on plant growth.
Uniqueness: 6-benzylaminopurine is unique due to its synthetic origin and its specific role in promoting cell division and delaying senescence. Unlike naturally occurring cytokinins, it is more stable and can be used in various agricultural and industrial applications .
Propiedades
IUPAC Name |
N-benzyl-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11/h1-5,7-8H,6H2,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBJYWHLCVSVIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
| Record name | 6-benzylaminopurine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/6-benzylaminopurine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032630 | |
| Record name | N-Benzyl-1H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; Technical product is off-white solid; [HSDB] White solid; Formulated as soluble concentrate/liquid; [Reference #1] Light yellow powder; [Alfa Aesar MSDS], Solid | |
| Record name | N6-Benzyladenine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9461 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 6-Benzylaminopurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in most common organic solvents; Soluble in dimethylformamide, dimethyl sulfoxide, In water, 0.00044 g/cu cm at 15 °C, In water, 60 mg/L at 20 °C, 0.06 mg/mL at 20 °C | |
| Record name | BENZYLADENINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7667 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 6-Benzylaminopurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
2.373X10-6 mPa (1.79X10-11 mm Hg) at 20 °C | |
| Record name | BENZYLADENINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7667 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, fine needles | |
CAS RN |
1214-39-7 | |
| Record name | Benzylaminopurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyladenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N6-Benzyladenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Purin-6-amine, N-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Benzyl-1H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl(purin-6-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N6-BENZYLADENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXG6A989PS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BENZYLADENINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7667 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 6-Benzylaminopurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
234-235 °C, 229 °C | |
| Record name | BENZYLADENINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7667 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 6-Benzylaminopurine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one](/img/structure/B1666635.png)





